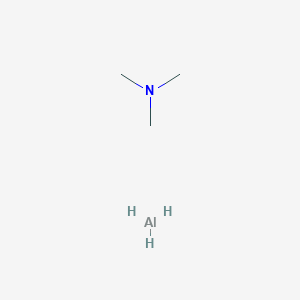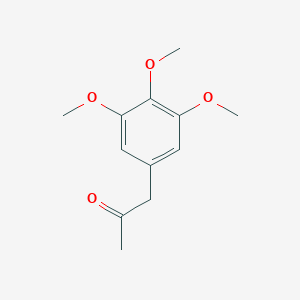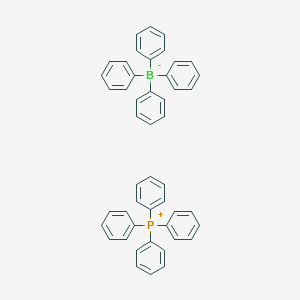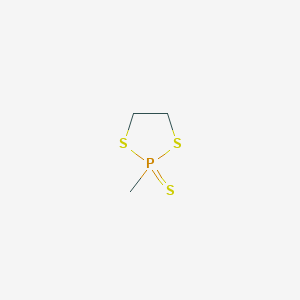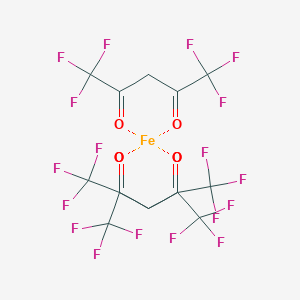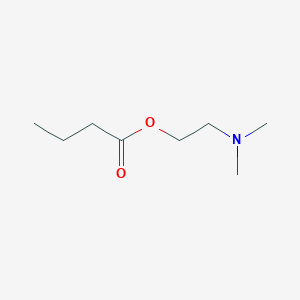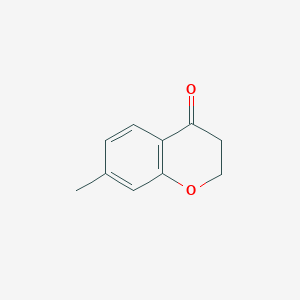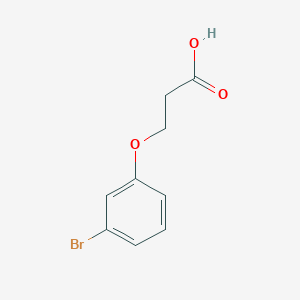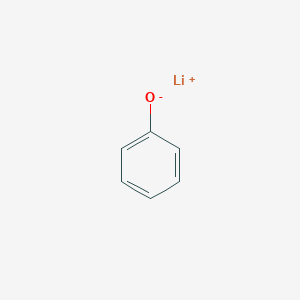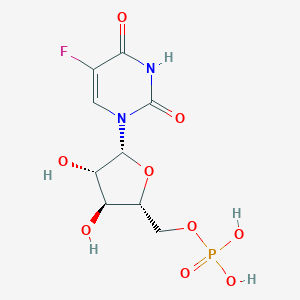
Ara-fump
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ara-fump is a nucleoside analog, which is a type of compound that mimics the structure of natural nucleosides. These compounds are often used in medical and biochemical research due to their ability to interfere with nucleic acid synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ara-fump typically involves the phosphorylation of 5-fluorouracil, followed by the attachment of the arabinofuranosyl moiety. This process may require specific catalysts and reaction conditions to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Ara-fump can undergo various chemical reactions, including:
Oxidation: This reaction may alter the functional groups on the compound.
Reduction: This reaction can modify the compound’s structure by adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a different nucleoside analog, while substitution could result in a modified nucleoside with altered biological activity.
Aplicaciones Científicas De Investigación
Ara-fump has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and cellular processes.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of Ara-fump involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit cell proliferation and induce cell death, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
Cytarabine: Another nucleoside analog used in cancer treatment.
Gemcitabine: A nucleoside analog with similar applications in oncology.
Uniqueness
Ara-fump is unique due to its specific structure, which combines the properties of 5-fluorouracil with the arabinofuranosyl moiety. This combination may enhance its biological activity and specificity compared to other nucleoside analogs.
Propiedades
Número CAS |
17124-23-1 |
|---|---|
Fórmula molecular |
C9H12FN2O9P |
Peso molecular |
342.17 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6+,8-/m1/s1 |
Clave InChI |
RNBMPPYRHNWTMA-MNCSTQPFSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F |
| 17124-23-1 | |
Sinónimos |
1-(5-phospho-beta-D-arabinofuranosyl)-5-fluorouracil 5-fluorouracil arabinonucleoside 5'-phosphate ara-FUMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


